Clocinizine

Descripción

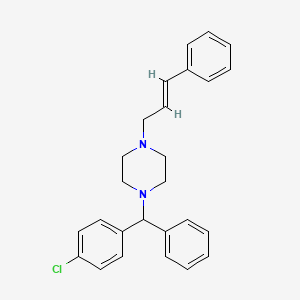

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQANMZWGKYDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027146 | |

| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-55-5 | |

| Record name | Clocinizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Clocinizine and Its Chemical Scaffolds

Classical Synthesis Routes and Reaction Mechanisms

The traditional synthesis of clocinizine typically involves a multi-step process starting from readily available precursors. A common and well-established route begins with the reduction of 4-chlorobenzophenone (B192759). wikipedia.org

A widely cited method involves the following key steps:

Reduction of Ketone: 4-Chlorobenzophenone is reduced to 4-chlorobenzhydrol. wikipedia.org

Halogenation: The resulting alcohol is then halogenated to produce 4-chlorobenzhydryl chloride. wikipedia.org

First Alkylation: This chloride is subsequently reacted with piperazine (B1678402) in an alkylation reaction to form 1-(4-chlorobenzhydryl)piperazine (B1679854). wikipedia.orgcaymanchem.com This intermediate is a crucial building block in the synthesis of several other antihistamines as well. researchgate.netresearchgate.net

Second Alkylation: The final step involves the alkylation of the remaining nitrogen on the piperazine ring with cinnamyl bromide to yield this compound. wikipedia.org

Another classical approach involves the Leuckart reaction, where benzhydrylpiperazine is reacted with cinnamaldehyde. wikipedia.org

Novel Synthetic Approaches and Innovations in this compound Production

In recent years, research has focused on developing more efficient and streamlined synthetic routes to this compound and other diarylmethylpiperazine drugs. These novel approaches aim to reduce the number of steps, improve yields, and minimize waste.

One innovative strategy replaces the use of hazardous alkyl halides with more readily available alcohols for the N-alkylation of the piperazine unit. benthamdirect.comeurekaselect.comingentaconnect.com This method has been successfully applied to the synthesis of this compound, as well as meclizine, buclizine, and cinnarizine (B98889), and is noted for reducing the generation of chemical waste. benthamdirect.comeurekaselect.comingentaconnect.com

Another novel method focuses on the stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines through the Wittig reaction. tandfonline.com This approach allows for the specific production of the Z-isomer, which can be important for pharmacological activity. The key steps in this synthesis are:

Preparation of 1-benzhydryl-4-(2,2-dimethoxyethyl)piperazine derivatives. tandfonline.com

Hydrolysis of these intermediates to the corresponding aldehydes. tandfonline.com

A subsequent Wittig reaction to produce the final E- and Z-isomers, which can then be separated. tandfonline.com

Furthermore, advancements in catalytic systems, such as the use of ruthenium nanoparticles on copper N-heterocyclic carbene-modified silica, have enabled one-pot multicomponent synthesis of related amine structures, suggesting potential applications in streamlining the synthesis of this compound precursors. acs.org

Table 1: Comparison of Classical and Novel Synthetic Approaches for this compound

| Feature | Classical Synthesis | Novel Synthetic Approach (Alcohol-based) | Novel Synthetic Approach (Wittig Reaction) |

|---|---|---|---|

| Starting Materials | 4-Chlorobenzophenone, Piperazine, Cinnamyl Bromide wikipedia.org | Diarylmethyl alcohols, Piperazine benthamdirect.comeurekaselect.comingentaconnect.com | Benzhydrylpiperazines, Chloroacetaldehyde dimethyl acetal (B89532) tandfonline.com |

| Key Reactions | Reduction, Halogenation, Dual Alkylation wikipedia.org | N-alkylation with alcohols benthamdirect.comeurekaselect.comingentaconnect.com | Wittig Reaction tandfonline.com |

| Advantages | Well-established and understood. | Avoids harmful alkyl halides, reduces waste. benthamdirect.comeurekaselect.com | Stereoselective control of isomers. tandfonline.com |

| Disadvantages | Multi-step, potential for waste generation. benthamdirect.comeurekaselect.com | May require specific catalysts. | May require chromatographic separation of isomers. tandfonline.com |

Chemoenzymatic and Stereoselective Synthesis Research

The field of chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers powerful tools for producing chiral molecules with high stereoselectivity. While specific research on the chemoenzymatic synthesis of this compound is not extensively documented in the provided results, the principles are highly relevant to its production, especially concerning the synthesis of specific stereoisomers.

Stereoselective synthesis is crucial in drug development as different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological activities and safety profiles. Research into the stereoselective synthesis of related compounds, such as the use of the Wittig reaction to control the E/Z isomerism of the cinnamyl group in this compound analogs, highlights the importance of stereocontrol in this class of molecules. tandfonline.com

The development of chemoenzymatic cascades and the use of enzymes like imine reductases and ketoreductases have been successfully applied to the synthesis of other chiral amines and alcohols, which are key structural motifs in many pharmaceuticals. nih.govnih.gov These methodologies could potentially be adapted for the asymmetric synthesis of this compound or its intermediates, offering a route to enantiomerically pure forms of the drug.

Investigation of Synthetic Intermediates and Precursors

The common precursor for this key intermediate is 4-chlorobenzophenone . wikipedia.org The synthesis of 1-(4-chlorobenzhydryl)piperazine from 4-chlorobenzophenone typically involves a three-step process with high yields. researchgate.netresearchgate.net

Another important precursor is related to the introduction of the cinnamyl group. In classical synthesis, cinnamyl bromide is used. wikipedia.org In other innovative approaches, precursors that can be converted to the cinnamyl moiety, such as those used in the Wittig reaction, are employed. tandfonline.com

Table 2: Key Intermediates and Precursors in this compound Synthesis

| Compound Name | Chemical Structure | Role in Synthesis | Reference |

|---|---|---|---|

| 4-Chlorobenzophenone | C13H9ClO | Starting material for the benzhydryl moiety. wikipedia.org | wikipedia.org |

| 4-Chlorobenzhydrol | C13H11ClO | Reduced form of 4-chlorobenzophenone. wikipedia.org | wikipedia.org |

| 4-Chlorobenzhydryl chloride | C13H10Cl2 | Halogenated intermediate for piperazine alkylation. wikipedia.org | wikipedia.org |

| Piperazine | C4H10N2 | Core heterocyclic scaffold. wikipedia.org | wikipedia.org |

| 1-(4-Chlorobenzhydryl)piperazine | C17H19ClN2 | Key intermediate formed by the first alkylation. wikipedia.orgcaymanchem.comresearchgate.net | wikipedia.orgcaymanchem.comresearchgate.net |

| Cinnamyl Bromide | C9H9Br | Alkylating agent for the second nitrogen of piperazine. wikipedia.org | wikipedia.org |

| Cinnamaldehyde | C9H8O | Used in the Leuckart reaction with benzhydrylpiperazine. wikipedia.org | wikipedia.org |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals to minimize environmental impact and improve sustainability. news-medical.netnih.gov While specific studies extensively detailing the application of all twelve principles of green chemistry to this compound synthesis are not abundant, several research efforts align with these goals.

A significant green chemistry advancement is the development of synthetic routes that replace hazardous reagents, such as alkyl halides, with less toxic alternatives like alcohols. benthamdirect.comeurekaselect.comingentaconnect.com This directly addresses the principle of using safer chemicals.

Furthermore, the development of more efficient, one-pot, or multi-component reactions contributes to the principles of atom economy and waste prevention. acs.orgacs.org For instance, the use of concentrated solar radiation as a renewable energy source for reductive amination in the synthesis of related piperazine compounds demonstrates a move towards energy efficiency. researchgate.netresearchgate.net

The exploration of catalytic methods, including biocatalysis and the use of recyclable catalysts, also aligns with green chemistry principles by reducing the need for stoichiometric reagents and minimizing waste. researchgate.netnews-medical.netresearchgate.net While not yet fully realized for this compound specifically in the provided literature, the trends in pharmaceutical synthesis suggest a growing emphasis on incorporating these greener approaches. news-medical.netnih.gov

Preclinical Pharmacology and Molecular Mechanisms of Clocinizine

In Vitro Receptor Binding and Ligand Interaction Studies

In vitro studies are fundamental to characterizing the interaction of a compound with its molecular targets. This section delves into what is known about Clocinizine's binding profile and its effects on cellular pathways in controlled laboratory settings.

Characterization of Molecular Targets and Ligand Selectivity

This compound is characterized as a competitive and reversible H1 receptor antagonist. ncats.io This classification indicates that its primary molecular target is the histamine (B1213489) H1 receptor. As a first-generation antihistamine, it belongs to a class of drugs that are known to cross the blood-brain barrier, which can lead to effects on the central nervous system. nih.gov However, specific binding affinity data, such as the inhibitory constant (Ki) of this compound for the H1 receptor and its selectivity profile across a broader range of other receptors, are not extensively detailed in publicly accessible scientific literature. Such data is crucial for a comprehensive understanding of a drug's potential on- and off-target effects. pharmacologycanada.orgnih.gov

Cellular Pathway Modulation in Model Systems

The antagonism of the H1 receptor by antihistamines can modulate various cellular signaling pathways. unizar.es For instance, the activation of H1 receptors is known to be involved in inflammatory responses. By blocking these receptors, compounds like this compound are expected to interfere with these pathways. However, specific studies detailing the direct modulation of cellular pathways, such as the NF-κB signaling pathway or others involved in inflammation, by this compound in model systems have not been prominently reported. vietnamjournal.runih.gov

Preclinical Pharmacodynamics of this compound in Animal Models

Preclinical pharmacodynamic studies in animal models are essential for understanding the physiological and behavioral effects of a drug in vivo. This section explores the available information on this compound's actions in animal subjects.

In Vivo Receptor Occupancy Studies

Functional Responses in Isolated Tissues and Organs

The effects of a drug on specific physiological functions can be examined using isolated tissue or organ bath preparations. adinstruments.comemkatech.comorchidscientific.comnih.gov For an H1 antagonist like this compound, such studies could involve assessing its ability to inhibit histamine-induced contractions in tissues such as the ileum or trachea. While it is known that H1 receptor antagonists, in general, demonstrate such inhibitory effects, specific studies quantifying the functional responses to this compound in isolated tissue preparations are not extensively documented. jiaci.org

Neuropharmacological Investigations in Animal Models

Given that first-generation antihistamines can cross the blood-brain barrier, they often exhibit neuropharmacological effects. nih.gov Animal models are employed to investigate these effects, which can include sedation, alterations in motor activity, and other behavioral changes. scielo.brscielo.briomcworld.org Although this compound is mentioned in the context of compounds that can be tested in experimental animal models, detailed reports of specific neuropharmacological investigations and their outcomes for this compound are scarce in the available literature. googleapis.com

Preclinical Pharmacokinetics of this compound in Animal Models

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. ijrpc.comepo-berlin.com These studies are fundamental for predicting the compound's behavior in biological systems and for the early assessment of its potential as a therapeutic agent. ijrpc.com Investigations have been conducted in various species, including mice, rats, hamsters, and dogs, to provide a comprehensive overview of the compound's disposition. dndi.org

Absorption and Distribution Studies in Non-Human Organisms

Studies on the absorption and distribution of this compound reveal significant insights into its bioavailability and movement throughout the body in preclinical models. In vitro assessments using the Caco-2 cell model, which mimics the human intestinal epithelium, showed that this compound has high permeability (>200 nm/s), suggesting a high potential for absorption from the gastrointestinal tract. dndi.org

Following oral administration in animal models, this compound demonstrated good bioavailability, although this varied across the species tested. dndi.org The volume of distribution (Vss) was found to be approximately three times that of total body water, indicating that the compound distributes from the bloodstream into the tissues. dndi.org

This compound also exhibits a high degree of binding to plasma proteins. In vitro assays showed that the compound was moderately to highly bound to plasma proteins, with binding percentages ranging from 94% to 98% across the different animal species evaluated. dndi.org This high level of protein binding can influence the compound's distribution and availability to target sites.

Table 1: Oral Bioavailability and Distribution Parameters of this compound in Various Animal Species

Metabolism Pathways and Metabolite Identification in Animal Systems

The metabolic profile of this compound has been investigated to determine how the compound is chemically altered within biological systems. In vitro studies using liver microsomes and hepatocytes from various species indicated that this compound is stable. dndi.org This stability suggests a slow rate of metabolism. dndi.org

Consistent with the in vitro findings, in vivo studies in animals showed no detectable levels of metabolites in circulating plasma after administration of the compound. dndi.org This suggests that this compound undergoes very slow, if any, metabolism in the animal models tested. dndi.org Furthermore, specific studies focusing on the enantiomers of this compound demonstrated that the (R)-enantiomer does not undergo chiral interconversion to the (S)-enantiomer in vitro or in vivo. dndi.org The liver is recognized as a primary site for drug metabolism. researchgate.netmsdvetmanual.com

Excretion Kinetics in Preclinical Species

Excretion kinetics describe the rate and manner in which a compound and its byproducts are removed from the body. ijnrd.org For this compound, pharmacokinetic studies in mice, hamsters, rats, and dogs showed a low blood clearance (less than 15% of hepatic blood flow), with the exception of the hamster. dndi.org Low clearance is indicative of a slow elimination rate from the body. ijnrd.org

Table 2: Elimination Pharmacokinetic Parameters of this compound in Animal Models

Structure Activity Relationship Sar Studies of Clocinizine

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For H1-antihistamines like clocinizine, the key pharmacophoric features necessary for interaction with the H1 receptor are well-defined and include:

Two Aromatic Rings (Ar1 and Ar2): These rings, a phenyl group and a para-chlorophenyl group in this compound, are crucial for binding to the receptor, likely through hydrophobic and van der Waals interactions. These rings must be able to adopt a non-coplanar orientation relative to each other for optimal receptor interaction. auburn.edu

A Connecting Moiety (X): This acts as a spacer. In this compound, the connecting atom is a carbon within the benzhydryl group.

A Terminal Tertiary Amine (N): This nitrogen atom, part of the piperazine (B1678402) ring, is basic and becomes protonated at physiological pH, allowing for a critical ionic interaction with a conserved aspartate residue (Asp107) in the H1 receptor. kyoto-u.ac.jpramauniversity.ac.in

The general structure for many first-generation H1-antihistamines can be represented as: Ar1/Ar2-X-(CH2)n-N(R)2

For this compound, this translates to the diphenylmethyl group connected to a piperazine ring, which in turn is substituted with a cinnamyl group. The distance between the center of the diaryl system and the terminal nitrogen is typically in the range of 5-6 Ångstroms, which is considered optimal for H1 receptor binding. ramauniversity.ac.in

Quantitative structure-activity relationship (QSAR) analyses have identified specific physicochemical properties that determine the kinetic binding properties of antihistamines at the H1 receptors. nih.gov For instance, the water-accessible surface area of hydrophobic atoms and a 3D molecular field descriptor related to the hydrophilic surface have been shown to influence the association (kon) and dissociation (koff) rates, respectively. nih.gov

Impact of Structural Modifications on In Vitro Biological Activity

Modifications to the this compound structure can significantly alter its antihistaminic activity. SAR studies on related piperazine derivatives and other antihistamines provide insights into how structural changes can affect potency and selectivity.

Aromatic Ring Substitution: The presence and position of substituents on the aromatic rings are critical. In this compound, the para-chloro substituent on one of the phenyl rings influences its lipophilicity and electronic properties, which can affect its binding affinity and pharmacokinetic profile. auburn.edu

Nature of the Connecting Moiety: The atom connecting the diarylmethyl group to the piperazine ring (a carbon in this compound's case) can be varied. In other antihistamine classes, this can be an oxygen (aminoalkyl ethers) or another nitrogen (ethylenediamines). ramauniversity.ac.in Chirality at this position, as seen in some antihistamines, can lead to stereoselective binding at the receptor. ramauniversity.ac.in

The Piperazine Ring and its Substituent: The piperazine ring itself is a common feature in many antihistamines, including cyclizine (B1669395) and chlorcyclizine (B1668710). drugbank.com The substituent on the second nitrogen of the piperazine ring is a key determinant of activity and properties. In this compound, this is a cinnamyl group. Altering this substituent can modulate the drug's activity. For example, in a study of chlorcyclizine derivatives for anti-HCV activity, modifications at this position led to compounds with increased potency and improved pharmacokinetic properties. nih.gov

Conformation: The conformation of the rings is important for biological activity. For instance, a derivative of chlorcyclizine with a rigid cyclizine scaffold showed significantly reduced anti-HCV activity, indicating that conformational flexibility is crucial. nih.gov

The synthesis of this compound and its analogs, such as chlorcyclizine, often involves a common intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine, which is then further alkylated. researchgate.net This synthetic route allows for the introduction of various substituents on the second piperazine nitrogen, facilitating the exploration of SAR. researchgate.net

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to predict and optimize the SAR of compounds like this compound. researchgate.net These approaches can significantly reduce the time and cost associated with synthesizing and testing new derivatives.

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential 3D arrangement of functional groups. nih.gov This model can then be used to screen large virtual libraries of compounds to identify new potential hits with the desired features for H1 receptor antagonism. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures and their biological activities. mdpi.com By using descriptors that quantify physicochemical properties (e.g., hydrophobicity, electronic effects, steric properties), QSAR can predict the activity of novel, unsynthesized compounds. nih.gov For antihistamines, QSAR has been used to identify the structural determinants for their kinetic binding properties at the H1 receptor. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By docking this compound and its virtual analogs into a model of the H1 receptor, researchers can visualize the key interactions, such as the salt bridge with Asp107 and hydrophobic interactions of the aryl rings. kyoto-u.ac.jp This understanding can guide the design of new derivatives with improved binding affinity and selectivity. The crystal structure of the human histamine (B1213489) H1 receptor in complex with an antagonist provides a valuable template for such docking studies. kyoto-u.ac.jp

These computational methods allow for the rapid in silico evaluation of many potential modifications to the this compound structure, prioritizing the synthesis of compounds with the highest predicted activity.

Comparative SAR Analysis with Related Antihistamine Classes

This compound belongs to the piperazine class of H1-antihistamines. Comparing its SAR with other classes provides a broader understanding of the requirements for H1 receptor antagonism. ramauniversity.ac.in

| Antihistamine Class | General Structure | Key SAR Features | Representative Drugs |

| Piperazines | Diarylmethyl group linked to a piperazine ring. | The piperazine ring provides a constrained conformation. The substituent on the second nitrogen is a key point for modification. auburn.edu | This compound, Cyclizine, Cetirizine (B192768), Hydroxyzine (B1673990) |

| Ethanolamines | Ar-O-CH2-CH2-N(R)2 | The ether oxygen is the connecting moiety (X). Often exhibit significant anticholinergic side effects. pharmacy180.com | Diphenhydramine (B27), Carbinoxamine |

| Ethylenediamines | Ar-N-CH2-CH2-N(R)2 | A nitrogen atom serves as the connecting moiety (X). Generally have weaker CNS effects than ethanolamines. auburn.edu | Pyrilamine, Tripelennamine |

| Propylamines | Ar-C-CH2-CH2-N(R)2 | A carbon atom is the connecting moiety, with an sp2 or sp3 carbon in the aryl group. This class exhibits high potency and stereoselectivity. | Chlorpheniramine, Brompheniramine |

| Phenothiazines | Tricyclic structure with a phenothiazine (B1677639) core. | The two aryl rings are linked, creating a rigid, non-coplanar system. The side chain is attached to the ring nitrogen. auburn.edu | Promethazine (B1679618), Trimeprazine |

Derivatives and Analogues of Clocinizine: Synthesis and Preclinical Evaluation

Design Principles for Novel Clocinizine Derivatives

The design of novel derivatives of this compound, a diphenylmethylpiperazine compound, is guided by established principles of medicinal chemistry aimed at optimizing its pharmacological properties. These strategies often involve modifying the core structure to enhance affinity for specific biological targets, improve pharmacokinetic parameters, and reduce off-target effects.

A primary approach involves the application of structure-activity relationship (SAR) studies. By systematically altering different parts of the this compound molecule, researchers can identify key structural features responsible for its biological activity. For instance, modifications to the aromatic rings or the piperazine (B1678402) moiety can significantly influence receptor binding and functional activity. The introduction of various substituents on the phenyl rings can alter the electronic and steric properties of the molecule, potentially leading to enhanced interactions with the target receptor.

Isosteric and bioisosteric replacement is another key design principle. This involves substituting certain atoms or functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or metabolic stability. For example, replacing a hydrogen atom with a fluorine atom can block metabolic pathways and increase bioavailability.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling , play a crucial role in the rational design of new derivatives. mdpi.comijpsjournal.com These in silico techniques allow for the prediction of how newly designed molecules will interact with their biological targets, enabling the prioritization of compounds for synthesis and further testing. mdpi.comnih.gov By analyzing the binding pocket of the target receptor, researchers can design ligands with complementary shapes and chemical properties, thereby increasing the likelihood of successful drug development. mdpi.com

Synthetic Pathways for Structural Analogues

The synthesis of structural analogues of this compound typically involves multi-step chemical reactions. A common starting point is the synthesis of the core diphenylmethylpiperazine scaffold.

One general synthetic route involves the reaction of a substituted benzhydryl chloride with a piperazine derivative. The specific substituents on the benzhydryl and piperazine moieties can be varied to produce a library of analogues. For instance, different aryl groups can be introduced on the benzhydryl portion, and the nitrogen atoms of the piperazine ring can be functionalized with various alkyl or aryl groups.

Another approach involves the condensation reaction of 1-aryl-2-iminoimidazolidines with aryl isocyanates to form urea (B33335) derivatives, which can then be further modified. nih.gov The synthesis of novel derivatives often requires the development of new synthetic methodologies or the adaptation of existing ones. For example, the use of specific catalysts or reaction conditions can improve the yield and purity of the final products. researchgate.net

The following table provides a general overview of synthetic strategies that can be employed to generate this compound analogues:

| Synthetic Strategy | Description | Potential Outcome |

| N-Alkylation/Arylation of Piperazine | Introduction of various alkyl or aryl groups onto the piperazine nitrogen. | Modification of solubility, lipophilicity, and receptor interaction. |

| Substitution on Phenyl Rings | Addition of different functional groups (e.g., halogens, alkyl, alkoxy) to the phenyl rings. | Alteration of electronic properties and steric hindrance, influencing binding affinity. |

| Modification of the Diphenylmethyl Moiety | Replacement of one or both phenyl groups with other aromatic or heteroaromatic rings. | Exploration of different binding pocket interactions. |

| Ring Modification of Piperazine | Altering the piperazine ring to other heterocyclic systems. | Investigation of the importance of the piperazine core for activity. |

Preclinical Biological Screening of this compound Analogues

Once synthesized, novel this compound analogues undergo a rigorous preclinical screening process to evaluate their biological activity and pharmacological properties. nih.gov This screening is essential to identify promising candidates for further development.

In Vitro Screening for Receptor Affinity and Functional Activity

The initial step in the biological evaluation of this compound analogues is in vitro screening to determine their affinity for specific receptors and their functional activity. nih.gov This is typically done using a variety of biochemical and cell-based assays.

Receptor binding assays are used to measure the affinity of the compounds for their target receptors. chelatec.com These assays often employ radiolabeled ligands that compete with the test compounds for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is a measure of its binding affinity. chelatec.com

Functional assays are then used to determine whether the compounds act as agonists, antagonists, or allosteric modulators at the receptor. mdpi.com These assays can measure various cellular responses, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression. nih.gov For example, a fluorometric imaging plate reader (FLIPR) can be used to measure changes in intracellular calcium in response to receptor activation. nih.gov

The following table summarizes key in vitro screening parameters:

| Parameter | Assay Type | Information Obtained |

| Binding Affinity (Ki) | Radioligand Binding Assay | The dissociation constant, indicating the strength of the interaction between the ligand and the receptor. |

| Functional Potency (EC50/IC50) | Functional Cell-Based Assays | The concentration of the compound that produces 50% of its maximal effect (agonist) or inhibits 50% of the response to an agonist (antagonist). |

| Efficacy | Functional Cell-Based Assays | The maximal response produced by the compound. |

Animal Model-Based Assessment of Pharmacological Profiles

Promising compounds identified through in vitro screening are then subjected to in vivo studies in animal models to assess their pharmacological profiles in a more complex biological system. scielo.brscielo.br These studies provide valuable information on the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential side effects.

Various animal models are used to evaluate the therapeutic potential of this compound analogues for different conditions. For example, if the analogues are being developed as antipsychotics, models such as the conditioned avoidance response and phencyclidine (PCP)-induced hyperlocomotion are employed. scielo.brplos.org The catalepsy test in rodents can be used to predict the likelihood of a compound causing extrapyramidal side effects. scielo.brscielo.br

Pharmacokinetic studies are crucial to determine how the body processes the compound. These studies measure parameters such as bioavailability, half-life, and clearance, which are essential for determining the appropriate dosing regimen for future clinical trials.

Derivatization Strategies for Enhanced Molecular Probe Development

Derivatization of this compound can also be aimed at creating molecular probes for research purposes. nih.gov These probes are valuable tools for studying the distribution, function, and regulation of their target receptors in biological systems.

A common strategy involves attaching a reporter group, such as a fluorescent tag or a radioactive isotope, to the this compound molecule. nih.gov This allows for the visualization and quantification of the probe's binding to its target. The position of the tag is critical to ensure that it does not interfere with the compound's binding affinity and selectivity.

Another approach is the development of photoaffinity labels. These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target receptor. This allows for the irreversible labeling and subsequent identification and characterization of the receptor protein.

The development of selective and high-affinity molecular probes derived from this compound can significantly contribute to our understanding of the physiological and pathological roles of its target receptors.

Analytical and Detection Methodologies for Clocinizine in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of clocinizine, often found in combination with other active pharmaceutical ingredients. ptfarm.pl

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used method for the analysis of this compound. ptfarm.pltandfonline.comtandfonline.com Reversed-phase HPLC, in particular, is a common approach for separating ionic or ionizable organic compounds like this compound. tandfonline.com

One established HPLC method facilitates the simultaneous determination of this compound alongside other compounds such as buzepide (B11999227) and phenylpropanolamine in pharmaceutical preparations. tandfonline.comtandfonline.com This method typically involves a reversed-phase ion-pair mechanism on a C18 column. tandfonline.comtandfonline.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and an aqueous solution containing an ion-pairing agent like sodium perchlorate (B79767) at a controlled pH. tandfonline.comtandfonline.com Detection is commonly performed using a UV detector at wavelengths of 220 nm and 254 nm. tandfonline.comtandfonline.com This technique has demonstrated good linearity, precision, and accuracy for the quantification of this compound, with detection limits reported to be as low as 5 ng injected. tandfonline.comtandfonline.com

This compound has also been utilized as an internal standard in the HPLC analysis of other pharmaceutical compounds, such as cinnarizine (B98889), in human plasma. scispace.com This highlights its stable and predictable chromatographic behavior, which is essential for an internal standard. scispace.com

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Lichrosorb RP-18 (10 µm) |

| Mobile Phase | Acetonitrile and aqueous 5 x 10–2M sodium perchlorate, pH 3.0 |

| Gradient | Linear gradient from 15% to 95% acetonitrile in 20 minutes |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Detection Limit | 5 ng (injected) |

This table presents a summary of typical HPLC conditions used for the analysis of this compound in a multi-component pharmaceutical formulation. tandfonline.comtandfonline.com

Gas Chromatography (GC) Methods

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. openaccessjournals.comlibretexts.org It operates on the principle of partitioning analytes between a stationary phase and a mobile gas phase. openaccessjournals.com While specific applications of GC for the routine analysis of this compound are not as extensively documented in readily available literature as HPLC, the principles of GC suggest its potential applicability, particularly for volatile derivatives of the compound. openaccessjournals.comwikipedia.org

In GC, a sample is vaporized and carried by an inert gas through a column containing a stationary phase. libretexts.org The separation is based on the differential interactions of the compounds with the stationary phase. openaccessjournals.com Detectors like the Flame Ionization Detector (FID) are commonly used for organic compounds. openaccessjournals.com For GC to be effective for a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability. scielo.br

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Research

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both separation and identification of compounds with high specificity and sensitivity. nih.govmdpi.comscielo.org.mxresearchgate.netjpmsonline.comnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is another powerful hyphenated technique that combines the separation power of GC with the detection capabilities of MS. scielo.org.mxresearchgate.netjpmsonline.comnih.govmdpi.com It is a gold standard for the identification of volatile and semi-volatile organic compounds. scielo.org.mxresearchgate.netjpmsonline.comnih.govmdpi.com The separated components from the GC column are introduced into the mass spectrometer, providing detailed mass spectra that can be used for structural identification by comparing them to spectral libraries. researchgate.net The application of GC-MS to this compound would likely require a derivatization step to make the compound sufficiently volatile for GC analysis. mdpi.com

Spectroscopic Approaches for Detection and Characterization

Spectroscopic methods are instrumental in the analysis of this compound, offering both quantitative and qualitative information. ijpras.comwikipedia.org

UV-Visible Spectrophotometry in this compound Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-visible region of the electromagnetic spectrum. wikipedia.orgdenovix.comijrpc.com This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.org

For the analysis of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). ijpras.com While specific studies detailing the UV-visible spectrophotometric analysis of this compound are limited, the general principles are widely applicable for routine quality control and formulation analysis. denovix.comijrpc.com

Advanced Spectroscopic Methods (e.g., SERS, Raman) in Trace Analysis

For highly sensitive and specific detection, particularly at trace levels, advanced spectroscopic techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Raman Spectroscopy are employed. spectroscopyonline.comamericanpharmaceuticalreview.comclinmedjournals.orgfrontiersin.orgmdpi.com

Raman Spectroscopy provides information about the vibrational modes of a molecule, offering a specific chemical fingerprint. americanpharmaceuticalreview.comfrontiersin.org However, the Raman signal is often weak. americanpharmaceuticalreview.com

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto or near a nanostructured metal surface, such as silver or gold nanoparticles. spectroscopyonline.comamericanpharmaceuticalreview.comclinmedjournals.org This enhancement allows for the detection of analytes at very low concentrations. americanpharmaceuticalreview.commdpi.com The combination of SERS with chemometric techniques like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) can be used for the analysis of complex samples. spectroscopyonline.com While direct applications of SERS for this compound analysis are not widely reported, its potential for trace detection in complex matrices like biological fluids is significant. spectroscopyonline.commdpi.com

Electrochemical and Other Quantitative Assays for Research Samples

A comprehensive review of the scientific literature reveals a notable absence of studies describing the development or application of electrochemical assays specifically for the detection of this compound. While electrochemical methods, such as voltammetry, are widely used for the quantitative analysis of various electroactive pharmaceutical compounds due to their sensitivity and cost-effectiveness, no such methods have been documented for this compound.

In contrast, several quantitative assays for this compound have been developed and validated using high-performance liquid chromatography (HPLC). These methods are suitable for the determination of this compound in pharmaceutical formulations and biological matrices.

One such method is an ion-pair reversed-phase HPLC technique for the simultaneous determination of this compound, buzepide, and phenylpropanolamine in a cough mixture. tandfonline.com This method requires minimal sample preparation, involving only dilution with the mobile phase. tandfonline.com The analysis is performed on a Lichrosorb RP-18 column with a gradient elution of acetonitrile in aqueous sodium perchlorate solution. tandfonline.com Detection is carried out at 220 nm and 254 nm. tandfonline.com The detection limit for this compound using this method was reported to be 5 ng injected. tandfonline.com

Another study elaborated on an HPLC method for the identification and quantification of several compounds in multi-component preparations, including this compound dihydrochloride. ptfarm.pl This method utilized a Phenomenex Spherisorb 5SCX column and a mobile phase consisting of methanol (B129727) and ammonium (B1175870) phosphate (B84403) buffer at pH 6.0. ptfarm.pl The detection was performed at 220 nm and 254 nm. ptfarm.pl

Furthermore, this compound has been employed as an internal standard in a validated HPLC method for the determination of cinnarizine in human plasma. researchgate.netscispace.com This indicates that this compound possesses suitable chromatographic properties for use in quantitative analysis. The procedure involved liquid-liquid extraction from plasma followed by reversed-phase HPLC with fluorometric detection. researchgate.netscispace.com

A summary of the HPLC methods used for the quantitative analysis of this compound is presented in the table below.

Table 1: HPLC Methods for the Quantitative Analysis of this compound

| Parameter | Method 1 | Method 2 | Method 3 (as Internal Standard) |

|---|---|---|---|

| Technique | Ion-Pair Reversed-Phase HPLC tandfonline.com | HPLC ptfarm.pl | Reversed-Phase HPLC researchgate.netscispace.com |

| Sample Matrix | Cough-Mixture tandfonline.com | Pharmaceutical Preparations ptfarm.pl | Human Plasma researchgate.netscispace.com |

| Column | Lichrosorb RP-18 (10µm) tandfonline.com | Phenomenex Spherisorb 5SCX (5 µm) ptfarm.pl | Not Specified |

| Mobile Phase | Acetonitrile and aqueous 5 x 10⁻²M sodium perchlorate, pH 3.0 (gradient) tandfonline.com | Methanol and 0.03 M (NH₄)₂HPO₄, pH 6.0 (6:4) ptfarm.pl | Not Specified |

| Detection | UV at 220 and 254 nm tandfonline.com | UV at 220 and 254 nm ptfarm.pl | Fluorometric researchgate.netscispace.com |

| Detection Limit | 5 ng injected tandfonline.com | Not Reported | Not Applicable |

Development of Reference Standards and Validation of Research Methods

The development and use of well-characterized reference standards are fundamental for the validation of any analytical method, ensuring its accuracy, precision, and reliability. For this compound, high-quality reference standards are commercially available from various suppliers. axios-research.com These include not only the primary this compound compound but also its impurities, metabolites, and stable isotope-labeled versions (e.g., this compound-d8). axios-research.com Such reference materials are essential for product development, quality control, method validation, and stability studies. axios-research.com They come with a comprehensive Certificate of Analysis (CoA) and analytical data that comply with regulatory standards. axios-research.com

The validation of analytical methods for this compound is crucial to demonstrate their suitability for the intended purpose. europa.eu The HPLC methods described for this compound have undergone validation for several key parameters as per established guidelines.

In the HPLC method for the determination of cinnarizine where this compound was used as an internal standard, the method was validated for accuracy, precision, specificity, linearity, sensitivity, recovery, and stability. researchgate.netscispace.com The absolute extraction recovery of this compound from plasma samples was found to be 89%. researchgate.netscispace.com The method demonstrated good linearity, with intra-day and inter-day relative standard deviations (RSD) of less than 10%, and the accuracy, expressed as bias, was in the range of 0.14-2.37%. researchgate.netscispace.com

The HPLC method for the simultaneous determination of this compound, buzepide, and phenylpropanolamine was validated for its rapidity, accuracy, and precision. tandfonline.com Similarly, the HPLC method for analyzing this compound in multi-component preparations showed good selectivity and precision based on the statistical evaluation of the results. ptfarm.pl The regression analysis of this method demonstrated linearity over a concentration range suitable for the intended experiments. ptfarm.pl

A summary of the validation parameters for the HPLC methods involving this compound is presented in the table below.

Table 2: Validation Parameters for HPLC Methods Involving this compound

| Validation Parameter | Method using this compound as Internal Standard researchgate.netscispace.com | Method for Multi-component Preparations ptfarm.pl |

|---|---|---|

| Accuracy | Bias: 0.14 - 2.37% | Good |

| Precision | Intra-day and Inter-day RSD < 10% | Good |

| Linearity | Assessed in the range of 1-100 ng/mL (for Cinnarizine) | Demonstrated |

| Recovery | 89% for this compound from plasma | Not Reported |

| Specificity/Selectivity | No interference from endogenous compounds | Good |

Table 3: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Ammonium phosphate |

| Buzepide |

| Cinnarizine |

| This compound |

| This compound dihydrochloride |

| This compound-d8 |

| Methanol |

| Phenylpropanolamine |

Theoretical and Preclinical Therapeutic Potential of Clocinizine

Exploratory Research into Novel Mechanistic Applications in Disease Models

Clocinizine functions as a competitive and reversible antagonist of the H1 histamine (B1213489) receptor. ncats.io This action interferes with the effects of histamine, a key mediator in allergic and inflammatory responses. pathbank.orgsmpdb.ca By blocking H1 receptors, this compound can attenuate the inflammatory processes associated with conditions like allergic rhinitis and urticaria. smpdb.ca

Beyond simple receptor antagonism, research indicates that this compound's mechanism involves the modulation of intracellular signaling pathways. Specifically, it has been shown to reduce the activity of the NF-κB (nuclear factor-kappa B) immune response transcription factor. This is achieved through the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. pathbank.orgsmpdb.ca The inhibition of NF-κB leads to a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors, further contributing to its anti-inflammatory effects. pathbank.orgsmpdb.ca

Additionally, this compound can lower intracellular calcium ion concentrations. pathbank.orgsmpdb.ca This reduction in calcium levels leads to increased stability of mast cells, which in turn reduces the further release of histamine, creating a negative feedback loop on the inflammatory cascade. pathbank.orgsmpdb.ca

Potential as a Research Tool for Receptor Biology and Signaling Pathways

The specific and competitive nature of this compound's binding to the H1 receptor makes it a valuable tool for studying receptor biology. ncats.io Researchers can use this compound to selectively block H1 receptors in experimental setups, allowing them to isolate and study the specific roles of this receptor in various physiological and pathological processes.

Its ability to modulate specific signaling pathways, such as the NF-κB and phospholipase C pathways, also positions it as a useful pharmacological tool. pathbank.orgsmpdb.ca By observing the downstream effects of this compound application in cellular or tissue models, researchers can gain a deeper understanding of the intricate signaling networks that govern cellular responses to inflammatory stimuli. The study of how kinase inhibitors interact within these complex networks is crucial for developing more effective, multi-targeted therapeutic strategies. nih.govfrontiersin.org

Investigation in Advanced In Vitro Disease Models

The development of advanced in vitro models, such as organ-on-a-chip systems and 3D cell cultures, offers new avenues for investigating the therapeutic potential of compounds like this compound. nih.gov These models can more accurately replicate the complex microenvironments of human tissues and organs compared to traditional 2D cell cultures, providing more relevant data on drug efficacy and mechanisms of action. emulatebio.comdrugtargetreview.com

For instance, engineered in vitro models of inflammatory diseases could be used to study the effects of this compound on immune cell migration, cytokine release, and tissue barrier function in a controlled environment. nih.govemulatebio.com The use of patient-derived cells in these models can also allow for personalized medicine approaches, testing the potential efficacy of this compound in specific patient populations. frontiersin.org While direct studies involving this compound in such advanced models are not yet widely published, the technology presents a significant opportunity for future preclinical research.

Assessment in Specific Animal Models for Proof-of-Concept Studies

Animal models are indispensable for validating the therapeutic potential of drug candidates prior to human clinical trials. benthambooks.com

As a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to central nervous system effects. pathbank.orgsmpdb.ca This property makes it relevant for investigation in neurological disease models. Animal models of neurological disorders, such as those for Parkinson's disease, ischemic brain injury, and neuroinflammation, are essential for assessing new therapeutic options. nih.govfrontiersin.org While specific studies on this compound in these models are limited, its known ability to modulate histamine receptors and inflammatory pathways in the CNS suggests a potential for investigation. The use of rodent models, which have shown homology in many motor patterns with primates, continues to be a cost-effective and valuable approach in this field. nih.gov

Given its primary anti-inflammatory mechanism, this compound's effects have been explored in various models of inflammation and immune response. crownbio.com Animal models of immune-mediated inflammatory diseases (IMIDs), which often share common inflammatory pathways, are particularly relevant. crownbio.com For example, models of allergic skin reactions or respiratory inflammation could be used to further characterize the anti-inflammatory and anti-allergic properties of this compound. The compound's ability to inhibit TNF-α production, as suggested by in vitro studies of similar drug combinations, points to its potential in models where this cytokine plays a key pathological role. google.com

in Cardiovascular Research Models (excluding toxicity)

While direct preclinical studies investigating the cardiovascular therapeutic potential of this compound are not extensively documented in publicly available literature, its known pharmacological profile as a first-generation H1-antihistamine of the diphenylmethylpiperazine class allows for theoretical postulation of its relevance in cardiovascular research models. pathbank.orgsmpdb.ca The primary mechanism of this compound, which involves the antagonism of the H1 receptor and a subsequent reduction in intracellular calcium ion concentration, provides a basis for exploring its potential cardiovascular effects. pathbank.orgsmpdb.ca

Mechanism of Action and Theoretical Cardiovascular Relevance

This compound functions as a competitive and reversible H1 receptor antagonist. pathbank.org The activation of H1 receptors by histamine can lead to a cascade of intracellular events, including the activation of phospholipase C and an increase in intracellular calcium. By blocking these receptors, this compound interferes with these signaling pathways. pathbank.orgsmpdb.ca The modulation of intracellular calcium is a cornerstone of cardiovascular physiology, playing a critical role in the function of cardiac muscle cells, vascular smooth muscle cells, and endothelial cells.

First-generation antihistamines, as a class, have been noted for their potential to exert effects on the cardiovascular system. utppublishing.com These effects can be attributed to their poor receptor selectivity, which may lead to interactions with muscarinic, serotonin (B10506), and α-adrenergic receptors, as well as cardiac ion channels. utppublishing.com Some piperazine (B1678402) derivatives, the chemical class to which this compound belongs, have been identified as possessing calcium channel blocking activity. nih.govdrugcentral.orgnih.govebi.ac.ukwikipedia.org This raises the possibility that this compound may have similar, though currently unconfirmed, properties.

The theoretical cardiovascular relevance of this compound is primarily linked to its potential to modulate calcium signaling. In vascular smooth muscle, a decrease in intracellular calcium would be expected to lead to vasodilation. In cardiac tissue, alterations in calcium flux can affect contractility (inotropic effects) and the electrical conduction system (chronotropic and dromotropic effects).

Table 1: Known Mechanism of Action of this compound and Its Theoretical Relevance to Cardiovascular Research

| Mechanism of Action | Description | Theoretical Cardiovascular Relevance |

| H1 Receptor Antagonism | Competitively and reversibly binds to H1 histamine receptors, blocking the action of histamine. pathbank.org | Histamine can cause vasodilation and increase vascular permeability. Antagonism of H1 receptors could modulate these vascular effects. |

| Reduction of Intracellular Calcium | Interferes with signaling pathways that lead to an increase in intracellular calcium ion concentration. pathbank.orgsmpdb.ca | Calcium is essential for vascular smooth muscle contraction and cardiac muscle contractility. A reduction could lead to vasodilation and potentially alter cardiac function. |

| Piperazine Derivative | Belongs to the piperazine class of compounds. nih.gov | Some piperazine derivatives have been shown to exhibit calcium channel blocking activity. nih.govdrugcentral.orgnih.gov This suggests a potential for direct effects on cardiovascular ion channels. |

Hypothesized Areas of Investigation in Preclinical Models

Given the absence of specific preclinical cardiovascular data for this compound, its known mechanisms of action allow for the formulation of several hypotheses that could be tested in established cardiovascular research models. These investigations would aim to elucidate whether the theoretical potential of this compound translates into measurable physiological effects.

Potential research avenues could include:

Vascular Reactivity Studies: In vitro experiments using isolated arterial rings (e.g., from rats or rabbits) could be employed to determine if this compound has a direct vasodilatory effect. Such studies could also investigate the underlying mechanism, for instance, whether it is endothelium-dependent or a direct effect on vascular smooth muscle.

Cardiac Electrophysiology and Contractility Models: The effects of this compound on cardiac function could be assessed using isolated heart preparations (e.g., Langendorff-perfused heart). This would allow for the measurement of changes in heart rate, contractile force, and conduction velocity. Patch-clamp studies on isolated cardiomyocytes could provide more detailed insights into its effects on specific cardiac ion channels, such as potassium and calcium channels, which are known targets for some antihistamines. utppublishing.com

In Vivo Hemodynamic Studies: In animal models of hypertension or other cardiovascular diseases, the administration of this compound could be evaluated for its effects on blood pressure, cardiac output, and systemic vascular resistance.

Table 2: Hypothesized Preclinical Cardiovascular Research Investigations for this compound

| Research Area | Preclinical Model | Key Parameters to Investigate | Rationale |

| Vasodilation | Isolated arterial rings | - Change in vascular tone- Endothelium-dependent/independent relaxation | To determine if the calcium-lowering effect of this compound leads to vasodilation. |

| Cardiac Function | Langendorff-perfused heart | - Heart rate (chronotropy)- Contractile force (inotropy)- Conduction velocity (dromotropy) | To assess the direct effects of this compound on the mechanical and electrical function of the heart. |

| Ion Channel Activity | Isolated cardiomyocytes (Patch-clamp) | - Current through specific ion channels (e.g., L-type Ca2+, K+ channels) | To identify specific molecular targets of this compound in cardiac cells, given that some antihistamines affect these channels. utppublishing.com |

| Blood Pressure Regulation | In vivo models (e.g., spontaneously hypertensive rats) | - Mean arterial pressure- Heart rate- Cardiac output | To evaluate the integrated cardiovascular effects of this compound in a whole-animal system. |

Advanced Research Methodologies and in Vitro Models for Clocinizine Studies

Organ-on-a-Chip and Microphysiological Systems in Drug Discovery

Organ-on-a-chip (OOC) technology represents a paradigm shift in preclinical research, moving from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) microfluidic systems. wikipedia.orgnih.gov These devices, also known as microphysiological systems (MPS), are designed to recapitulate the complex architecture, microenvironment, and mechanical cues of human organs such as the liver, lung, heart, and kidney. wikipedia.orgmdpi.comnih.gov By integrating living cells into micro-fabricated chips with channels for fluid flow, researchers can create functional organ mimics that offer a more accurate prediction of human responses to chemical compounds compared to conventional in vitro assays and animal models. nih.govyoutube.com

The core of OOC technology is its ability to simulate organ-level pathophysiology and drug responses in a controlled setting. diaglobal.orgyoutube.com These systems can model tissue-to-tissue interfaces, mechanical forces like breathing in the lungs or peristalsis in the gut, and the vascular perfusion of tissues. nih.govdiaglobal.org This complexity allows for the detailed study of a drug's efficacy and potential toxicity in a human-relevant context. news-medical.net For instance, liver-on-a-chip models have been successfully used to evaluate drug metabolism and detect hepatotoxicity, with some systems flagging compounds that passed animal testing but later proved toxic to human livers. youtube.comyoutube.com

While specific published studies applying organ-on-a-chip technology directly to Clocinizine are not prominent, the potential for this methodology is significant. Given this compound's classification as a diarylmethane and its known antihistaminic and calcium channel blocking activities, OOC models could be employed to investigate its effects on various organ systems with high fidelity.

Potential Applications of OOC for this compound Research:

Cardiotoxicity Screening: A heart-on-a-chip model could be used to study the effects of this compound on cardiac function, assessing for any potential pro-arrhythmic effects or impacts on contractility, which is a critical step for calcium channel-modulating compounds.

Hepatotoxicity and Metabolism: Liver-on-a-chip systems can provide insights into how this compound is metabolized and whether it or its metabolites pose any risk of drug-induced liver injury. youtube.comnih.gov

Blood-Brain Barrier Permeability: A brain-on-a-chip model incorporating a blood-brain barrier could be used to determine the extent to which this compound can cross into the central nervous system, which is relevant for understanding its potential sedative effects.

The evolution of multi-organ-on-a-chip platforms further expands these possibilities, allowing for the study of systemic effects and drug-drug interactions in an interconnected physiological system. wikipedia.orgelveflow.com The adoption of these advanced models promises to reduce the reliance on animal testing and decrease the high attrition rates of compounds in late-stage clinical trials by providing more predictive human data early in the drug discovery process. nih.govaltex.org

High-Throughput Screening (HTS) and High-Content Screening (HCS) in Preclinical Research

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational technologies in modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds to identify those with desired biological activity. nih.govresearchgate.net HTS automates the process of assaying large numbers of molecules against specific biological targets, making it a crucial tool for identifying initial "hits". nih.govmdpi.com HCS, an evolution of HTS, combines automated microscopy with sophisticated image analysis to extract multiparametric data on cellular phenotypes, offering a more detailed picture of a compound's effects. alitheagenomics.comdrugtargetreview.com

These screening methods are instrumental in the early preclinical phases of research, from target validation to identifying lead compounds. nih.govalitheagenomics.com They can be applied to various model systems, including cell-based assays and whole organisms like zebrafish or C. elegans, to assess efficacy and potential toxicity simultaneously. mdpi.comdrugtargetreview.com

This compound has been identified in screening campaigns, highlighting the utility of these approaches. In one instance, a high-throughput screen was used to identify compounds with potential applications in preclinical models for multiple sclerosis, with this compound being among the identified substances. e-mtk.az This demonstrates the power of HTS to repurpose existing drugs for new therapeutic indications. genedata.com

Below is a table summarizing the findings from a high-content screening assay designed to measure multiple toxicity endpoints. While this is a representative example of how HCS is used, it illustrates the type of data that can be generated to profile compounds like this compound early in development.

| Parameter Measured | Description | Typical Readout | Relevance for this compound Profiling |

|---|---|---|---|

| Cell Viability | Measures the number of living cells after compound exposure. | Fluorescent dye intensity (e.g., Calcein AM) | Assesses general cytotoxicity. |

| Membrane Permeability | Detects damage to the cell membrane, an early indicator of necrosis. | Uptake of a membrane-impermeant dye (e.g., Propidium Iodide) | Identifies compounds that disrupt cell membrane integrity. |

| Mitochondrial Toxicity | Measures the mitochondrial membrane potential, crucial for cell energy production. | Potential-sensitive dye (e.g., TMRM) | Screens for off-target effects on mitochondrial function. |

| Nuclear Morphology | Assesses changes in the size and shape of the cell nucleus. | Nuclear stain (e.g., Hoechst) and image analysis | Indicates events like apoptosis or genotoxicity. |

The integration of HCS allows researchers to create detailed "fingerprints" of a compound's biological activity, helping to prioritize candidates and eliminate those with undesirable off-target or toxic effects early in the discovery pipeline. nih.govmdpi.com

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the properties of chemical compounds and their interactions with biological targets at an atomic level. chapman.eduresearchgate.net These in silico techniques allow researchers to predict molecular structures, calculate physicochemical properties, and simulate the dynamic behavior of molecules, providing critical insights that can guide drug design and elucidate mechanisms of action. schrodinger.comverisimlife.com

For this compound, computational methods can be applied to understand the structural basis of its activity. The fundamental data for these studies are the computed molecular properties, which describe the molecule's electronic and steric characteristics.

| Property | Computed Value | Significance |

|---|---|---|

| Molecular Formula | C₂₆H₂₇ClN₂ | Defines the elemental composition of the molecule. nih.gov |

| Molecular Weight | 403.0 g/mol | Influences diffusion, absorption, and distribution properties. nih.gov |

| XLogP3 | 6.4 | Indicates high lipophilicity, suggesting good membrane permeability. nih.gov |

| Hydrogen Bond Donors | 0 | Relates to the molecule's ability to form hydrogen bonds with a target. nih.gov |

| Hydrogen Bond Acceptors | 2 | Relates to the molecule's ability to form hydrogen bonds with a target. nih.gov |

Data sourced from PubChem CID 5375618. nih.gov

Molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations can be used to investigate how this compound interacts with its targets, such as histamine (B1213489) receptors or calcium channels. Docking studies can predict the preferred binding orientation of this compound within the active site of a receptor, highlighting key interactions like hydrogen bonds or hydrophobic contacts. mdpi.com MD simulations can then model the behavior of the this compound-receptor complex over time, revealing the stability of these interactions and any conformational changes that occur upon binding. mdpi.com These methods are crucial for elucidating the precise mechanism of action and for designing new analogues with improved potency or selectivity. Furthermore, relationships between experimental and computational descriptors for antihistamine drugs, including this compound, have been studied to better understand their properties. researchgate.net

Application of Artificial Intelligence and Machine Learning in Drug Discovery and SAR

Artificial intelligence (AI) and its subfield, machine learning (ML), are revolutionizing drug discovery by analyzing vast and complex datasets to identify new therapeutic candidates, predict their properties, and optimize their structures. mdpi.comarxiv.org In the context of Structure-Activity Relationship (SAR) studies, ML algorithms can build predictive models that correlate a compound's structural features (descriptors) with its biological activity. jopir.innih.gov These Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for screening virtual libraries and prioritizing compounds for synthesis and testing, thereby accelerating the drug development cycle. researchgate.netplos.org

This compound has been included in datasets used to develop and validate such computational models. In a study focused on distinguishing compounds with antibacterial activity, a series of 'inductive' QSAR descriptors were derived and used to train an Artificial Neural Network (ANN), a type of ML model. semanticscholar.org The model was tasked with classifying compounds as having or lacking antibacterial activity.

| Study Focus | Methodology | Compound Set Size | Role of this compound | Key Finding |

|---|---|---|---|---|

| Classification of Antibacterial Activity | 'Inductive' QSAR Descriptors with Artificial Neural Network (ANN) | 657 compounds | Included in the dataset as a compound without antibacterial activity (predicted value 0.125). semanticscholar.org | The model achieved 93% correct separation of compounds with and without antibacterial activity, demonstrating the predictive power of the derived descriptors and ML approach. semanticscholar.org |

This research exemplifies how ML can be used to classify compounds based on complex structural information. semanticscholar.org By training models on diverse datasets that include molecules like this compound, researchers can create robust tools for predicting a wide range of biological activities and properties, ultimately guiding the discovery of new and more effective medicines. mdpi.com

Future Research Directions and Scientific Challenges

Addressing Translational Gaps from Preclinical Findings

A significant hurdle in drug development is the "translational gap," often called the "valley of death," where promising findings from preclinical research fail to translate into effective clinical outcomes in humans. nih.govd-nb.info This failure can be due to flawed preclinical experimental designs, a lack of understanding of a drug's mechanism, or the poor predictive value of animal models. nih.govd-nb.info For Clocinizine, detailed public data on its translational journey from initial preclinical studies to clinical use is scarce, representing a major knowledge gap.

Future research must prioritize bridging this gap. This involves a systematic re-evaluation of any existing preclinical data on this compound's pharmacokinetics and efficacy. More importantly, new preclinical studies employing modern, rigorous methodologies are essential. This includes using validated animal models that more accurately reflect human disease pathophysiology and implementing advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.gov Such studies are crucial for understanding target engagement and exposure in relevant tissues, which is a common failure point in translation, particularly for compounds targeting the central nervous system. nih.gov A renewed focus on robust preclinical validation is a prerequisite for exploring any new therapeutic applications for this compound, ensuring that future clinical trials are built on a solid foundation of credible evidence. oncodaily.com

Exploration of Polypharmacology and Off-Target Interactions at the Molecular Level

The traditional "one drug, one target" paradigm has largely been superseded by the concept of polypharmacology, which acknowledges that most small molecules interact with multiple targets. nih.govwiley-vch.de These off-target interactions can be responsible for undesirable side effects or, conversely, present opportunities for drug repurposing. nih.govscielo.org.mx this compound is known for its primary activity as an H1-receptor antagonist, but its sedative effects are a classic example of off-target activity due to interactions within the central nervous system. smpdb.ca However, a systematic map of its molecular interactions beyond this is currently unavailable.

A significant future challenge is to comprehensively profile this compound's off-targets at the molecular level. This exploration could uncover novel mechanisms and potential new therapeutic uses. Key research strategies should include:

Large-Scale Kinase Profiling: Given that many drugs unintentionally inhibit protein kinases, screening this compound against a broad panel of kinases is a critical step to identify any potential anti-inflammatory or anti-cancer activities. elifesciences.orgreactionbiology.comelevartx.com Kinase inhibitors are often promiscuous, and understanding these interactions is vital to deconvolute a drug's true mechanism of action. researchgate.netnih.gov

Computational Target Prediction: In silico methods that use the chemical structure of this compound can predict potential binding partners across the proteome. frontiersin.org These computational approaches can guide experimental validation and efficiently prioritize targets for further investigation.

Activity-Based Protein Profiling (ABPP): This chemical proteomic technique uses reactive chemical probes to map the active sites of enzymes and other proteins that a compound engages with directly in complex biological systems, providing direct evidence of on- and off-target interactions.

Uncovering a unique polypharmacological profile for this compound could provide a rationale for repurposing it for complex multifactorial diseases where modulating multiple targets may be more effective than a single-target approach. tcmsp-e.com

Development of Next-Generation Molecular Probes Based on the this compound Scaffold

Molecular probes are indispensable tools in chemical biology, designed to identify, track, and manipulate biological targets and pathways in living systems. nih.govnih.gov The development of such probes often relies on existing drug scaffolds that have known biological activity and protein-binding capabilities. The diphenylmethylpiperazine core of this compound represents a validated scaffold that could be chemically modified to create a new generation of molecular probes for studying H1-receptor biology and beyond.

The future development of such probes presents a compelling research direction. The challenge lies in the synthetic modification of the this compound molecule without abolishing its inherent binding properties. Strategies could include:

Fluorogenic Probes: Attaching a fluorescent dye (fluorophore) to the this compound scaffold would allow for real-time imaging of H1-receptor localization, trafficking, and dynamics within cells and tissues. d-nb.infobiorxiv.org

Photoaffinity Labels: Incorporating a photoactivatable group would enable researchers to permanently link the probe to its binding partners upon light activation. mdpi.com Subsequent proteomic analysis can then definitively identify both known and unknown targets.

Bifunctional Molecules: Designing this compound derivatives that include a reactive handle for techniques like affinity purification can help isolate and identify binding proteins from cell lysates.

These next-generation probes would be invaluable for dissecting the precise mechanisms of this compound's action and for validating the novel off-targets identified through polypharmacology studies.

Interdisciplinary Research Integrating Chemistry, Biology, and Computational Sciences

Addressing the complex challenges outlined above cannot be accomplished within a single discipline. Modern drug discovery and chemical biology are fundamentally interdisciplinary endeavors, requiring seamless collaboration between chemists, biologists, and computational scientists. ufz.deconstructor.universityarxiv.org To unlock the full potential of a molecule like this compound, a concerted, interdisciplinary research program is essential.

Future progress will depend on creating a research ecosystem where these fields are integrated:

Chemistry: Medicinal chemists would be responsible for the rational design and synthesis of this compound analogs and molecular probes. cnio.esox.ac.uk